molecular formula C19H14N2 B2696950 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline CAS No. 861206-67-9

2-[4-(1H-pyrrol-1-yl)phenyl]quinoline

Cat. No.: B2696950
CAS No.: 861206-67-9
M. Wt: 270.335
InChI Key: TWDHLUPVBDPVAI-UHFFFAOYSA-N
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Description

“2-[4-(1H-pyrrol-1-yl)phenyl]quinoline” is a chemical compound with the molecular formula C19H14N2 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed . This process utilized simple and readily available starting materials to produce pyrrolo[1,2-a]quinoxalines in good to moderate yields .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its molecular formula, C19H14N2 . It contains a quinoline moiety and a pyrrole moiety, which are both types of nitrogen-containing heterocycles .

Scientific Research Applications

Synthesis and Structural Diversification

  • The synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines through iodine-mediated electrophilic and regioselective 6-endo-dig ring closure demonstrates a method for functional group diversification on the quinoline nucleus, which is crucial for structural and biological activity assessments (Verma et al., 2011).
  • A novel preparation of 4-polyfluoroaryl pyrrolo[1,2-a]quinolines via palladium-catalyzed reaction emphasizes the efficiency of this transformation, leading to compounds with potential pharmacological applications (Ye, Liu, & Wu, 2012).

Pharmacological Potential

  • Certain derivatives of pyrrolo[2,3-h]quinoline-2-one showed remarkable phototoxicity towards cultured human tumor cells, indicating their potential in photochemotherapy (Barraja et al., 2003).
  • Quinoline compounds, with their ability to generate a large number of structurally diverse derivatives, exhibit effective anticancer activity by inhibiting various cancer drug targets, highlighting their versatility in cancer drug development (Solomon & Lee, 2011).

Green Chemistry Approaches

  • The green synthesis of new pyrrolo[1,2-a]quinoxalines as antiproliferative agents in GPER-expressing breast cancer cells, using environmentally friendly catalysts, demonstrates a move towards more sustainable chemical synthesis methods in pharmaceutical research (Carullo et al., 2021).

Future Directions

The future directions for research on “2-[4-(1H-pyrrol-1-yl)phenyl]quinoline” could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by other nitrogen-containing heterocycles , it may also be of interest to explore its potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of This compound Related compounds have been shown to undergo molecular structure twists, which are influenced by solvent polarity . This structural change can affect the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The specific biochemical pathways affected by This compound It is known that similar compounds can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to various downstream effects, impacting cellular functions and processes.

Result of Action

The molecular and cellular effects of This compound Related compounds have been reported to exhibit remarkable antiproliferative activities against certain cell lines , suggesting that this compound may also have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the action of similar compounds can be influenced by factors such as solvent polarity .

Properties

IUPAC Name

2-(4-pyrrol-1-ylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-2-6-18-15(5-1)9-12-19(20-18)16-7-10-17(11-8-16)21-13-3-4-14-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDHLUPVBDPVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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